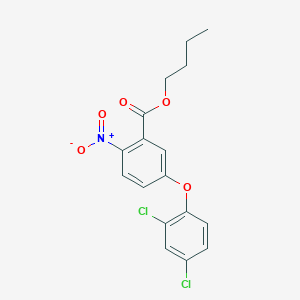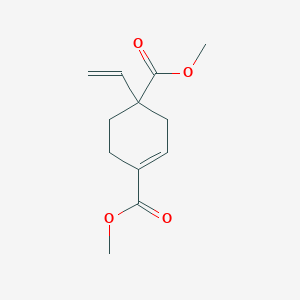
Butyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a butyl ester group, a dichlorophenoxy moiety, and a nitrobenzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate typically involves the esterification of 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid with butanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
Butyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and butanol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The dichlorophenoxy moiety can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Reduction: Hydrogen gas, palladium on carbon catalyst, mild temperatures.
Substitution: Nucleophiles such as amines or thiols, organic solvents, moderate temperatures.
Major Products Formed
Hydrolysis: 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid and butanol.
Reduction: Butyl 5-(2,4-dichlorophenoxy)-2-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Butyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It can also serve as a model compound for studying esterification and reduction reactions.
Biology: Investigated for its potential biological activities, including herbicidal and pesticidal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the formulation of agrochemicals and materials with specific properties, such as plasticizers or stabilizers.
Mechanism of Action
The mechanism of action of Butyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate depends on its application. For instance, as a herbicide, it may act by disrupting the growth and development of plants through interference with specific biochemical pathways. The molecular targets could include enzymes involved in photosynthesis or cell division. In medicinal applications, the compound may interact with specific receptors or enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Butyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate can be compared with other similar compounds, such as:
Butyl 2-(2,4-dichlorophenoxy)acetate: Similar in structure but differs in the position of the ester and nitro groups.
Butyl 2-(2,4,5-trichlorophenoxy)acetate: Contains an additional chlorine atom, which may alter its chemical and biological properties.
2,4-Dichlorophenoxyacetic acid (2,4-D): A well-known herbicide with a similar dichlorophenoxy moiety but lacks the nitrobenzoate structure.
Properties
CAS No. |
57729-01-8 |
|---|---|
Molecular Formula |
C17H15Cl2NO5 |
Molecular Weight |
384.2 g/mol |
IUPAC Name |
butyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate |
InChI |
InChI=1S/C17H15Cl2NO5/c1-2-3-8-24-17(21)13-10-12(5-6-15(13)20(22)23)25-16-7-4-11(18)9-14(16)19/h4-7,9-10H,2-3,8H2,1H3 |
InChI Key |
OXHVHZRGKJEMFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,2,3,4,6,7,8,9-Octahydropyrimido[1,2-a]azepine](/img/structure/B14608393.png)

![(1R,8S)-Bicyclo[6.1.0]nonane-2,7-dione](/img/structure/B14608412.png)







